molecular formula C17H17N3O B2668604 N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 686735-95-5

N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Cat. No.: B2668604
CAS No.: 686735-95-5
M. Wt: 279.343
InChI Key: VZMRNRJITQDGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a compound that features a benzodiazole ring, which is a bicyclic structure containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring’s ability to absorb and emit light.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzodiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,3-benzodiazole: A precursor in the synthesis of N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide.

    Benzamide: A simpler amide compound that lacks the benzodiazole ring.

    N-(1H-1,3-benzodiazol-2-yl)benzamide: A similar compound without the methyl group on the benzodiazole ring.

Uniqueness

This compound is unique due to the presence of both the benzodiazole and benzamide moieties, which confer distinct chemical and biological properties. The methyl group on the benzodiazole ring can also influence its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(18-17(21)13-8-4-3-5-9-13)16-19-14-10-6-7-11-15(14)20(16)2/h3-12H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMRNRJITQDGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.